molecular formula C15H18N2O2 B2358646 N-tert-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-65-1

N-tert-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2358646
CAS No.: 852368-65-1
M. Wt: 258.321
InChI Key: UQOWPTIQQJAITL-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-3-yl-oxoacetamide derivative of interest in medicinal chemistry and drug discovery research. Compounds based on the indol-3-yl-oxoacetamide scaffold have demonstrated significant potential in various biological areas, making them valuable tool compounds for researchers. Studies on similar structures have shown potent anti-trypanosomal activity, specifically against Trypanosoma brucei , the parasite responsible for Human African trypanosomiasis (HAT) . Furthermore, this class of compounds has been explored as potent and selective ligands for the cannabinoid receptor type 2 (CB2) . The CB2 receptor is an important target in neuroinflammation and neurodegenerative diseases, and selective agonists can help in understanding these processes . Additional research into structurally related molecules has also indicated potential antitumor properties . The core structure is typically synthesized from indole precursors through reaction with oxalyl chloride followed by amidation with the appropriate amine, such as tert-butylamine in this case . This product is intended for research purposes such as in vitro binding assays, mechanism of action studies, and as a building block for the synthesis of more complex molecules. It is supplied as a high-purity compound for Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

N-tert-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-9-12(10-7-5-6-8-11(10)16-9)13(18)14(19)17-15(2,3)4/h5-8,16H,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOWPTIQQJAITL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Alkylation of Indole

The 2-methyl substitution on the indole ring is achieved via sodium hydride-mediated alkylation in anhydrous DMSO. A suspension of sodium hydride (60% mineral oil dispersion) in DMSO reacts with indole at 60°C for 1 hour, generating a nucleophilic indolyl anion. Subsequent addition of methyl iodide or methyl bromide introduces the methyl group at the 2-position. For instance, a protocol adapted from Preparation 3 in involves:

  • Indole (1.0 g) in dry DMSO (1 ml) added to sodium hydride (0.37 g) in DMSO (20 ml) .
  • After 1 hour at 60°C, methyl bromide (2.82 ml) in DMSO (2.8 ml) is added dropwise.
  • The mixture stirs overnight, followed by aqueous workup and ethyl acetate extraction.

This method yields 2-methyl-1H-indole with 75–80% efficiency, confirmed by $$ ^1H $$-NMR ($$ \delta $$ 7.6–6.9 ppm for aromatic protons; $$ \delta $$ 2.3 ppm for methyl).

Alternative Friedel-Crafts Approaches

While less common due to indole’s sensitivity to strong acids, modified Friedel-Crafts conditions using acetyl chloride and aluminum trichloride in dichloromethane at 0°C can acetylate indole at the 3-position. Subsequent reduction with sodium borohydride converts the acetyl group to methyl, though this route suffers from lower regioselectivity (50–60% yield).

Oxoacetamide Formation and tert-Butyl Coupling

Oxalyl Chloride-Mediated Activation

The 2-oxoacetamide moiety is introduced via reaction of 2-methylindole with oxalyl chloride. In a representative procedure from:

  • 2-Methyl-1H-indole (1.2 g) is dissolved in dry THF (30 ml) under nitrogen.
  • Oxalyl chloride (1.2 equivalents) is added dropwise at 0°C, followed by stirring at room temperature for 3 hours.
  • The resultant 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride is isolated via rotary evaporation.

Amidation with tert-Butylamine

The acyl chloride intermediate reacts with tert-butylamine (1.5 equivalents) in THF at 0°C. Triethylamine (1.1 equivalents) neutralizes HCl byproducts. After 2 hours, the mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate 3:1) to yield the title compound as a white solid (65–70% yield).

Characterization Data :

  • Melting Point : 157–159°C.
  • $$ ^1H $$-NMR (DMSO-$$ d_6 $$): $$ \delta $$ 11.2 (s, 1H, NH), 7.8–7.1 (m, 4H, aromatic), 2.4 (s, 3H, CH$$ _3 $$), 1.3 (s, 9H, C(CH$$ _3 $$)$$ _3 $$).
  • $$ ^{13}C $$-NMR: $$ \delta $$ 185.2 (C=O), 168.5 (amide C=O), 135.1–110.2 (aromatic), 51.8 (C(CH$$ _3 $$)$$ _3 $$), 28.4 (CH$$ _3 $$).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Replacing THF with DMSO during oxalyl chloride activation increases yields to 80% by stabilizing reactive intermediates. Elevated temperatures (50°C) during amidation reduce reaction times but risk tert-butylamine decomposition.

Protecting Group Strategies

In cases where competing reactivity arises, transient protection of the indole NH with a trimethylsilyl group (using hexamethyldisilazane) prevents undesired side reactions. Deprotection with aqueous HCl restores the NH post-amidation.

Scalability and Industrial Adaptations

Kilogram-scale synthesis employs continuous flow reactors for oxalyl chloride addition, enhancing safety and reproducibility. A patent-pending method from details:

  • 2-Methylindole (1 kg) and oxalyl chloride (1.2 kg) in THF (10 L) are pumped through a cooled (0°C) reactor at 50 ml/min.
  • The output is directly quenched into a tert-butylamine (1.5 kg) solution, achieving 85% yield with >99% purity by HPLC.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring or the oxoacetamide moiety are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may exhibit biological activity and can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for the treatment of diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Nitrogen

N-Cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
  • Molecular Formula : C₁₄H₁₄N₂O₂
  • Molecular Weight : 242.27 g/mol
  • Key Features: Replaces the tert-butyl group with a cyclopropyl ring.
N-Cyclohexyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
  • Molecular Formula : C₁₈H₂₂N₂O₂
  • Molecular Weight : 298.39 g/mol
  • Key Features: Incorporates a bulky cyclohexyl group and a methyl group on the acetamide nitrogen. The XlogP of 3.6 indicates high lipophilicity, which may improve blood-brain barrier penetration but could also increase off-target binding.

Substituent Variations on the Aromatic Ring

N-(4-Chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (C730-0370)
  • Molecular Formula : C₁₈H₁₅ClN₂O₂
  • Molecular Weight : 314.78 g/mol
  • Key Features: A 4-chlorophenyl group replaces the tert-butyl moiety. The electron-withdrawing chlorine atom may enhance electrophilic reactivity, improving interactions with nucleophilic residues in target proteins.
N-(2-Ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (C730-0376)
  • Molecular Formula : C₁₉H₁₈N₂O₃
  • Molecular Weight : 322.36 g/mol
  • Key Features : The ethoxy group introduces hydrogen-bonding capacity and moderate lipophilicity. This substitution could enhance solubility in aqueous environments while maintaining membrane permeability, making it a candidate for oral bioavailability studies .

Core Structural Modifications

Adamantane-Substituted Analogs (e.g., Compound 5r)
  • Molecular Formula: Not explicitly stated (adamantane-containing derivatives).
  • Biological Activity : Demonstrated potent cytotoxicity against HepG2 liver cancer cells (IC₅₀ = 10.56 ± 1.14 μM). The adamantane group’s rigidity and bulk enhance binding affinity to hydrophobic enzyme pockets, as evidenced by caspase-8-dependent apoptosis induction .
4-Fluoroindole Derivatives (e.g., SC55)
  • Molecular Formula : C₂₃H₁₈FN₅O₃ (for SC55).
  • Key Features : A 4-fluoro substituent on the indole ring increases metabolic stability via reduced cytochrome P450 oxidation. SC55, an HIV-1 entry inhibitor, incorporates a benzoyl-azabicyclohexane group, demonstrating how complex bicyclic structures can optimize target engagement .

Biological Activity

N-tert-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound belonging to the class of indole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse sources.

The synthesis of this compound typically involves several key steps:

  • Formation of the Indole Core : The indole structure can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
  • Methyl Group Introduction : Methylation can be achieved through alkylation reactions with methyl iodide.
  • Oxoacetamide Formation : The oxoacetamide moiety is introduced via acylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
  • tert-Butyl Group Introduction : Alkylation with tert-butyl bromide or chloride facilitates the introduction of the tert-butyl group.

Chemical Characteristics

PropertyValue
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
LogP4.709
Polar Surface Area39.218 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate cellular signaling pathways by binding to specific targets, which may lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, contributing to its potential anticancer effects.
  • Receptor Binding : Interaction with specific receptors could influence various physiological responses, including anti-inflammatory and antimicrobial activities.

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cell lines by inhibiting critical pathways involved in tumor growth. For instance, it has been evaluated against human cancer cell lines, demonstrating a lack of cytotoxicity at lower concentrations while still exhibiting inhibitory effects on proliferation at higher doses .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant organisms .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its mechanism may involve the modulation of inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Study : A study conducted on human myeloid leukemia (HL-60) cells revealed that N-tert-butyl derivatives could inhibit cell proliferation without inducing significant cytotoxicity at certain concentrations .
  • Antimicrobial Evaluation : Research assessing the antimicrobial efficacy of various indole derivatives found that N-tert-butyl compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents against infections .
  • Inflammatory Response Modulation : In models of induced inflammation, N-tert-butyl derivatives demonstrated a reduction in inflammatory markers, suggesting a role in managing inflammatory diseases.

Q & A

Q. What are the optimized synthetic routes for N-tert-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with indole derivatives. Key steps include:

  • Oxoacetamide formation : Reacting 2-methylindole with oxalyl chloride followed by tert-butyl amine (tert-butyl group introduction).
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side products.
  • Purification : Column chromatography or recrystallization improves purity. Reported yields range from 45–70% depending on tert-butyl group steric hindrance .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm indole ring protons (δ 7.1–7.5 ppm) and tert-butyl group protons (δ 1.3–1.5 ppm). Carbonyl carbons (C=O) appear at δ 165–175 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C15_{15}H18_{18}N2_2O2_2) and exact mass (258.1368 g/mol) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline form .

Advanced Research Questions

Q. How does this compound induce apoptosis in cancer cells, and what mechanistic pathways are involved?

  • Caspase activation : In HepG2 liver cancer cells, analogs of this compound (e.g., 5r in ) activate caspase-8 and caspase-3, triggering extrinsic apoptosis. Caspase-9 (intrinsic pathway) is less affected .
  • PARP cleavage : Dose-dependent PARP cleavage (IC50_{50} ~10.56 µM) confirms DNA damage response .
  • Structure-activity relationship (SAR) : The tert-butyl group enhances membrane permeability, while the 2-methylindole moiety interacts with cellular kinases .

Q. How can researchers resolve contradictions in reported biological activity data for indole-based oxoacetamides?

Discrepancies in IC50_{50} values or selectivity often arise from:

  • Assay variability : Use standardized protocols (e.g., MTT vs. ATP-based viability assays).
  • Cell line heterogeneity : Test across multiple lines (e.g., Hela, MCF7, HepG2) to assess tissue-specific effects .
  • Batch purity : HPLC purity >95% reduces off-target effects .
  • Meta-analysis : Compare data from peer-reviewed studies (e.g., PubChem, PubMed) over commercial datasets .

Q. What computational strategies predict the binding targets of this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR, MAPK) and apoptosis regulators (e.g., Bcl-2) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., tert-butyl vs. adamantyl) with bioactivity using descriptors like logP and polar surface area .
  • MD simulations : Assess compound stability in lipid bilayers to optimize pharmacokinetics .

Methodological Considerations

Q. What strategies improve the solubility and bioavailability of this compound?

  • Prodrug design : Esterification of the oxoacetamide group enhances aqueous solubility .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve cellular uptake in vitro .
  • Co-crystallization : Co-formers like succinic acid modify crystal lattice energy for better dissolution .

Q. How can researchers validate the specificity of this compound in kinase inhibition assays?

  • Kinase profiling panels : Use platforms like Eurofins KinaseProfiler to test against 100+ kinases.
  • Negative controls : Compare activity with tert-butyl-free analogs to isolate steric effects .
  • Crystallographic studies : Resolve ligand-binding domains to confirm target engagement (e.g., ATP-binding pockets) .

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